Isophytol

概要

説明

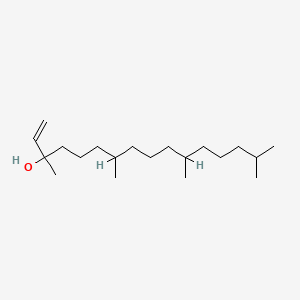

3,7,11,15-テトラメチルヘキサデク-1-エン-3-オールは、分子式C20H40Oを持つ有機化合物です。これは、天然物によく見られる長鎖アルコールの一種であり、さまざまな生物学的および化学的プロセスにおける役割で知られています。

準備方法

合成経路と反応条件

3,7,11,15-テトラメチルヘキサデク-1-エン-3-オールの合成は、いくつかの方法によって達成できます。一般的なアプローチの1つは、天然に存在するジテルペンアルコールであるフィトールの還元です。 還元プロセスでは、通常、制御された条件下で水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を使用し、目的の生成物を得ます .

工業生産方法

工業的な設定では、3,7,11,15-テトラメチルヘキサデク-1-エン-3-オールの生産は、植物油などの天然源からの抽出と精製を伴うことがよくあります。 この化合物は、蒸留やクロマトグラフィーなどのプロセスによって分離でき、高い純度と収率が保証されます .

化学反応の分析

反応の種類

3,7,11,15-テトラメチルヘキサデク-1-エン-3-オールは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して、対応するアルデヒドまたはカルボン酸に酸化できます.

還元: 還元反応では、水素化リチウムアルミニウムなどの還元剤を使用して、この化合物をさまざまなアルコールまたは炭化水素に変換できます.

置換: 3,7,11,15-テトラメチルヘキサデク-1-エン-3-オールのヒドロキシル基は、ハロゲン化剤や酸との反応により、他の官能基で置換できます.

一般的な試薬と条件

酸化剤: 過マンガン酸カリウム、三酸化クロム

還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム

ハロゲン化剤: 塩化チオニル、三臭化リン

生成される主要な生成物

酸化: アルデヒド、カルボン酸

還元: さまざまなアルコール、炭化水素

置換: ハロゲン化化合物、エステル

科学研究への応用

3,7,11,15-テトラメチルヘキサデク-1-エン-3-オールは、科学研究において幅広い用途があります。

科学的研究の応用

Pharmaceutical Applications

Isophytol plays a crucial role in the synthesis of vitamin E and other bioactive compounds. It serves as an intermediate in the chemical synthesis of tocopherols, which are essential for human health due to their antioxidant properties. Recent advancements in microbial fermentation have demonstrated that this compound can be produced from β-farnesene, significantly reducing production costs and increasing yield .

Case Study: Vitamin E Production

A study conducted in Hubei Province, China, reported that a factory utilizing a new process for converting β-farnesene to this compound achieved an annual output of 30,000 tons of vitamin E. This innovative method not only enhanced efficiency but also ensured safety and cost-effectiveness in vitamin E production .

Cosmetic Applications

This compound is utilized in the cosmetic industry primarily as a fragrance component and skin conditioning agent. Its mild irritant potential has been evaluated through various studies, indicating that while it may cause slight irritation in high concentrations, it is generally safe for use in cosmetic formulations when diluted appropriately .

Safety Assessment

The safety profile of this compound has been extensively documented. In human tests, a 10% solution in petrolatum was found to be non-irritating, highlighting its suitability for cosmetic applications . Additionally, its low acute toxicity makes it favorable for inclusion in personal care products.

Food Industry Applications

In the food sector, this compound is recognized for its potential as a flavoring agent and preservative due to its antimicrobial properties. Research indicates that this compound exhibits low toxicity to microorganisms, making it an attractive candidate for enhancing food safety and shelf life .

Biodegradation and Environmental Impact

This compound's biodegradability has been assessed in several studies. It has been shown to undergo aerobic degradation effectively, suggesting that it poses minimal environmental risk when released into aquatic systems. The compound's degradation pathways indicate its potential for use in environmentally friendly formulations .

Biodegradation Data

| Test System | Results | Notes |

|---|---|---|

| OECD 301F (Manometric respirometry) | 62% degradation (29 days) | Not readily biodegradable; initial lag phase |

| MITI (I) test | 75% degradation (28 days) | Readily biodegradable; rapid degradation |

Research and Development Trends

The ongoing research into this compound's applications continues to reveal new possibilities. Studies are focusing on optimizing synthetic routes to increase yield and purity while exploring its potential as a bioactive compound in herbal extracts and dietary supplements .

作用機序

3,7,11,15-テトラメチルヘキサデク-1-エン-3-オールの作用機序には、細胞膜や酵素との相互作用が含まれます。この化合物の長い疎水性鎖により、脂質二重層に組み込まれて、膜の流動性と透過性に影響を与えます。 さらに、特定の酵素と相互作用して、その活性を調節し、さまざまな生化学的経路に影響を与える可能性があります .

類似化合物の比較

類似化合物

フィトル: 構造が類似していますが、官能基が異なるジテルペンアルコールです。

3,7,11,15-テトラメチルヘキサデク-2-エン-1-オール: 別の長鎖アルコールで、二重結合の位置が異なります。

3,7,11,15-テトラメチルヘキサデク-1-イン-3-オール: 二重結合の代わりに三重結合を持つ化合物

独自性

3,7,11,15-テトラメチルヘキサデク-1-エン-3-オールは、その特定の二重結合の位置とヒドロキシル基によって独特であり、独特の化学反応性と生物活性をもたらします。 脂質二重層に組み込まれて酵素活性を調節する能力は、さまざまな研究や産業用途において貴重なものです .

類似化合物との比較

Similar Compounds

Phytol: A diterpene alcohol with a similar structure but different functional groups.

3,7,11,15-Tetramethylhexadec-2-en-1-ol: Another long-chain alcohol with a double bond at a different position.

3,7,11,15-Tetramethylhexadec-1-yn-3-ol: A compound with a triple bond instead of a double bond

Uniqueness

3,7,11,15-Tetramethylhexadec-1-en-3-ol is unique due to its specific double bond position and hydroxyl group, which confer distinct chemical reactivity and biological activity. Its ability to integrate into lipid bilayers and modulate enzyme activity makes it valuable in various research and industrial applications .

生物活性

Isophytol, a natural acyclic monoterpene alcohol, has garnered attention due to its diverse biological activities and applications, particularly in the fields of pharmaceuticals, cosmetics, and food industries. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, antioxidant, anti-inflammatory properties, and its role as a precursor in vitamin E synthesis.

Chemical Structure and Properties

This compound is chemically classified as a phytol derivative with the molecular formula CHO. Its structure consists of a long hydrocarbon chain with a hydroxyl group, which contributes to its solubility and reactivity in various biological systems.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. A study evaluating the antimicrobial efficacy of this compound against several bacterial strains reported minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL. The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum activity.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

These findings suggest that this compound could be developed as a natural preservative or therapeutic agent in treating infections caused by resistant strains of bacteria .

2. Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays, including DPPH radical scavenging and ABTS assays. This compound showed considerable free radical scavenging activity, with IC values comparable to well-known antioxidants like vitamin E.

| Assay Type | IC (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

The antioxidant activity of this compound can be attributed to its ability to donate hydrogen atoms and stabilize free radicals, thereby preventing oxidative stress in cells .

3. Anti-Inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The effective concentration (EC) for inhibiting nitric oxide production was found to be around 28 µg/mL.

| Cytokine | Inhibition (%) at 28 µg/mL |

|---|---|

| TNF-α | 65 |

| IL-6 | 58 |

These results indicate that this compound could serve as a potential therapeutic agent for inflammatory diseases .

Synthesis and Industrial Application

This compound serves as a key intermediate in the synthesis of vitamin E (α-tocopherol). Recent advancements have focused on producing this compound from biofermented β-farnesene, yielding high efficiencies (up to 92%) in a three-step process involving hydrogenation reactions . This innovative method not only enhances the sustainability of vitamin E production but also reduces costs significantly.

Case Study: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of this compound-infused topical formulations against skin infections caused by Staphylococcus aureus. Patients treated with the formulation showed a significant reduction in infection severity compared to controls over a two-week period.

Case Study: Antioxidant Supplementation

In a randomized controlled trial, participants supplemented with this compound exhibited reduced oxidative stress markers compared to placebo groups. This suggests potential benefits for cardiovascular health and aging-related conditions .

特性

IUPAC Name |

3,7,11,15-tetramethylhexadec-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O/c1-7-20(6,21)16-10-15-19(5)14-9-13-18(4)12-8-11-17(2)3/h7,17-19,21H,1,8-16H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVYVLWNCKMXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(C)(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025474 | |

| Record name | Isophytol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oily liquid; [Merck Index] | |

| Record name | Isophytol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5709 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

107-110 °C at 0.01 mm Hg; 125-128 °C at 0.06 mm Hg | |

| Record name | ISOPHYTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in benzene, ether, ethanol | |

| Record name | ISOPHYTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8519 at 20 °C/4 °C | |

| Record name | ISOPHYTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5.8X10-10 mm Hg at 25 °C (extrapolated) | |

| Record name | ISOPHYTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impurities: 3,7,11,15-tetramethylhexadecan-3-ol (85761-30-4; < or = 2.5% v/v); 6,10,14-trimethylpentadecan-2-one (207-950-7; < or = 2% v/v); 3,7,11,15-tetramethylhexadec-1-yn-3-ol (29171-23-1; < or = 0.5% v/v); 6,10,14-trimethyl-3-pentadecen-2-one (72226-32-5; < or = 0.3% v/v); 6,10,14-trimethylpentadecan-2-ol (69729-17-5; < or = 0.3% v/v); maximum of unknown impurities (sum) Contents < 2% v/v., Purity: > or = 95% v/v (synthetic isophytol, minimum specification) | |

| Record name | ISOPHYTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid | |

CAS No. |

505-32-8 | |

| Record name | Isophytol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isophytol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPHYTOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexadecen-3-ol, 3,7,11,15-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isophytol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7,11,15-tetramethylhexadec-1-en-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPHYTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A831ZI6VIM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOPHYTOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5673 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main industrial application of isophytol?

A1: this compound is primarily used as a building block in the synthesis of vitamin E (α-tocopherol). [, ]

Q2: Can this compound be synthesized from renewable sources?

A2: Yes, research has demonstrated the feasibility of synthesizing this compound from geranylgeraniol, a diterpene alcohol derived from biological sources. This offers a sustainable alternative to petrochemical-based production. []

Q3: What are the typical catalysts used in the synthesis of this compound?

A3: Several catalysts have been explored for this compound synthesis and related reactions. These include zinc chloride (ZnCl2) [, , , , ], solid acid catalysts like Nafion NR 50 [], and metal ion-exchanged montmorillonites. []

Q4: How can the yield of this compound be improved during synthesis?

A4: Studies have shown that conducting the synthesis at reduced pressure can enhance this compound yield. This is attributed to the more efficient removal of water generated during the condensation reaction between trimethylhydroquinone and this compound. []

Q5: Are there alternative synthetic routes to this compound?

A5: Yes, an improved method utilizes citral, commonly found in lemongrass oil, as a starting material. This method proceeds through a pseudoionone intermediate and boasts a good overall yield of 58-60% for this compound with high purity. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C20H40O and a molecular weight of 296.53 g/mol.

Q7: What spectroscopic techniques are commonly used to characterize this compound?

A7: Gas chromatography-mass spectrometry (GC-MS) is widely employed to identify and quantify this compound in various samples, including essential oils and plant extracts. [, , ] Additionally, nuclear magnetic resonance (NMR) spectroscopy is crucial for structural confirmation. [, , ]

Q8: Does this compound itself possess biological activity?

A8: While mainly known as a vitamin E precursor, studies indicate that this compound might have independent biological activity. For instance, research suggests it might contribute to the protective effects of vitamin E against calcium ionophore-induced enzyme efflux from skeletal muscle. []

Q9: In what natural sources can this compound be found?

A9: this compound is present in the essential oils of various plants, including Ammi majus L. (Apiaceae) [], Litsea glauca [], and Houttuynia cordata Thunb. []

Q10: Has this compound been investigated for potential pharmaceutical applications?

A10: Yes, computational studies have explored this compound as a potential antimalarial candidate. Molecular docking and dynamic simulations suggested a favorable interaction between this compound and the plasmepsin II enzyme, a crucial target in the malaria parasite. []

Q11: Is there research on sustainable practices related to this compound production?

A11: Yes, efforts are underway to improve the sustainability of this compound production. One example is the investigation of zinc catalyst recycling in the synthesis of α-tocopherol from trimethylhydroquinone and this compound. This approach aims to reduce waste and enhance the environmental friendliness of the process. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。